N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of similar thioacetamide derivatives, including those with pyrimidin-2-yl and pyridin-3-yl groups, involves intricate chemical pathways. For example, the synthesis process can include reactions of amino-pyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate, leading to single crystals suitable for X-ray measurement (Ji, 2006).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related compounds. For instance, certain acetamides exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, showing the inclination of the pyrimidine ring to the benzene ring, which is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
The reactions of related compounds can lead to the formation of various structures, such as the reaction of 6-methyluracil with 2-chloromethyltiiran, resulting in derivatives that further react to produce compounds with significant conformational behaviors determined by internal rotation of groups in both gas phase and solution (Kataev et al., 2021).
Physical Properties Analysis
The physical properties, including crystallography and conformational behavior, are crucial for understanding the compound's stability and interactions. For example, compounds with a similar structure show specific crystalline formations and inclinations between rings, which are significant for their molecular behavior and potential applications (Subasri et al., 2016).
Scientific Research Applications
Crystal Structure and Synthesis
Research has been conducted on compounds with structural similarities to N-(3,4-dimethoxyphenyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide, focusing on their crystal structures and synthesis methods. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed compounds with a folded conformation about the methylene C atom of the thioacetamide bridge, stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Antimicrobial Activity
Compounds derived from pyrimidinone and oxazinone, synthesized using related starting materials, have demonstrated significant antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Heterocyclic Synthesis
Research on enaminones as building blocks in heterocyclic synthesis has led to new syntheses of nicotinic acid and thienopyridine derivatives, showing the versatility of compounds structurally related to this compound in synthesizing a wide range of heterocyclic compounds (Abdel-Khalik et al., 2004).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and tested as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, indicating their potential in medical applications (Abu‐Hashem et al., 2020).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents. The study focused on the direct synthesis of these derivatives and their pharmacological evaluation, revealing moderate anticonvulsant activity and highlighting the importance of structural modification for enhancing biological activity (Severina et al., 2020).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-9-19(24-20(22-13)14-5-4-8-21-11-14)28-12-18(25)23-15-6-7-16(26-2)17(10-15)27-3/h4-11H,12H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOUDSGTPIYAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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